

Technical Guide: Spectroscopic Characterization of 5-Chloro-3-methylpyridazine

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Compound of Interest

Compound Name: 5-Chloro-3-methylpyridazine

CAS No.: 808773-40-2

Cat. No.: B3194203

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Executive Summary & Structural Context

5-Chloro-3-methylpyridazine (CAS: 808773-40-2 / 2153472-96-7 for HCl salt) is a substituted diazine often utilized as a core pharmacophore in the development of kinase inhibitors and agrochemicals.

Researchers must distinguish this specific isomer from its regioisomer, 3-chloro-5-methylpyridazine (CAS: 89283-31-8). While both share the formula

, their electronic environments differ significantly, particularly regarding the methyl group's chemical shift. This guide details the specific spectral signatures required to validate the 5-chloro-3-methyl isomer.

Structural Specifications

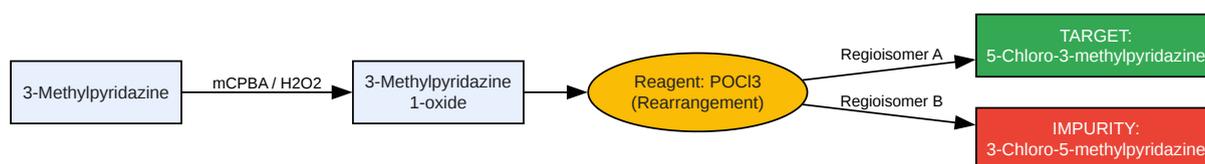
Property	Value
IUPAC Name	5-Chloro-3-methylpyridazine
Molecular Formula	
Molecular Weight	128.56 g/mol
Exact Mass	128.014 g/mol
SMILES	<chem>CC1=NN=CC(Cl)=C1</chem>

Synthesis & Impurity Profiling

The synthesis of **5-chloro-3-methylpyridazine** typically proceeds via the N-oxidation of 3-methylpyridazine followed by chlorination. This process is non-regioselective and generates significant isomeric impurities.

Reaction Workflow

- Oxidation: 3-methylpyridazine is oxidized (using mCPBA or) to 3-methylpyridazine-1-oxide.
- Chlorination: Treatment with phosphorus oxychloride () effects a rearrangement-chlorination.
- Critical Impurity: This reaction produces a mixture of **5-chloro-3-methylpyridazine** (Target) and 3-chloro-5-methylpyridazine (Isomer), along with 4-chloro isomers. Chromatographic separation is essential.



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Figure 1: Synthetic pathway highlighting the divergence of regioisomers during the POCl₃-mediated chlorination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 5-chloro-3-methyl isomer relies on the chemical shift of the methyl group and the splitting pattern of the aromatic protons.

H NMR Data (400 MHz,)

The methyl group at position 3 is alpha to the nitrogen, resulting in a distinct deshielding effect compared to the isomer where the methyl is at position 5 (beta).

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-6	9.05 – 9.15	Doublet (d)		to N, ortho to Cl. Highly deshielded.
H-4	7.40 – 7.50	Doublet (d)		to N, flanked by Me and Cl.
Me-3	2.70 – 2.76	Singlet (s)	-	to N. Diagnostic Peak.



Critical Distinction:

- **5-Chloro-3-methylpyridazine (Target):** Methyl ppm (Alpha to N).
- **3-Chloro-5-methylpyridazine (Isomer):** Methyl ppm (Beta to N).
- **Reference Validation:** The parent 3-methylpyridazine shows the methyl group at 2.72 ppm, confirming the alpha-position shift.

C NMR Data (100 MHz,)

- C-3 (Me-bearing): ~160 ppm (Deshielded by N=N).

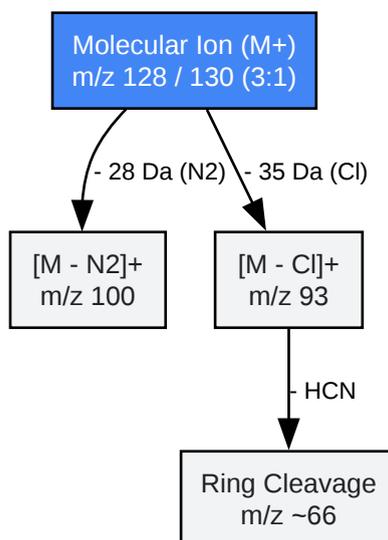
- C-5 (Cl-bearing): ~135 ppm.
- C-6: ~150 ppm (Alpha to N).
- C-4: ~128 ppm.
- Methyl: ~21-22 ppm.

Mass Spectrometry (MS) Profile

The mass spectrum provides confirmation of the chlorine isotope pattern and the pyridazine ring stability.

EI-MS Fragmentation Pathway[3]

- Molecular Ion (m/z): 128 (m/z Cl) and 130 (m/z Cl) observed in a 3:1 ratio, characteristic of a monochlorinated compound.
- Base Peak: Often the molecular ion or the fragment depending on ionization energy.
- Key Fragments:
 - 93: (Loss of Chlorine radical).
 - 100: (Loss of Nitrogen from the ring).
 - 66: Ring disintegration (Loss of Cl and HCN).



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Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the heteroaromatic system and the carbon-chlorine bond.

Functional Group	Wavenumber ()	Description
C=N / C=C Stretch	1580 – 1600	Characteristic pyridazine ring breathing modes.
C-H Aromatic	3050 – 3100	Weak intensity, sharp bands.
C-Cl Stretch	700 – 760	Strong band, definitive for chloro-substitution.
C-H Alkyl	2920 – 2960	Methyl group stretching vibrations.

References

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- Parent Compound NMR: ChemicalBook. 3-METHYLPYRIDAZINE (1632-76-4) 1H NMR Spectrum. [Link](#)
- Isomer Comparison: U.S. Patent 10,709,712 B2.[1] Biaryl amide compounds as kinase inhibitors. (Provides explicit NMR for the 3-chloro-5-methyl isomer: 2.39 ppm for Me). [Link](#)
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